α-Benzyl vs. γ-Benzyl Ester Protection
N-α-Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu-OBzl) and its regioisomer N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH) are structurally and functionally distinct. Fmoc-Glu-OBzl has the benzyl protecting group on the α-carboxyl, making the γ-carboxyl available for reactions . The comparator, Fmoc-Glu(OBzl)-OH (CAS 123639-61-2), has the benzyl group on the γ-carboxyl, leaving the α-carboxyl free. This fundamental difference is confirmed by their distinct physical properties, such as specific optical rotation: [α]ᴅ²⁰ = -17 ± 2° for Fmoc-Glu-OBzl versus +12.0 ± 2.5° for Fmoc-Glu(OBzl)-OH .
| Evidence Dimension | Regioisomer Identity and Protection Site |
|---|---|
| Target Compound Data | N-α-Fmoc-L-glutamic acid α-benzyl ester; protects α-carboxyl; [α]ᴅ²⁰ = -17 ± 2° (c=1 in MeOH) |
| Comparator Or Baseline | N-α-Fmoc-L-glutamic acid γ-benzyl ester; protects γ-carboxyl; [α]ᴅ²⁰ = +12.0 ± 2.5° (c=2 in DMF) |
| Quantified Difference | Reversed protection site on the glutamic acid backbone and opposite sign of specific optical rotation. |
| Conditions | Data from manufacturer specifications and analytical certificates of analysis. |
Why This Matters
Selecting the incorrect regioisomer will result in the wrong carboxyl group being deprotected, leading to failed peptide synthesis or an undesired final product structure.
